Tetradecahydroanthracene

説明

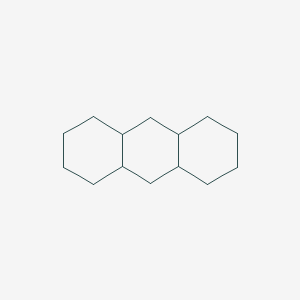

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h11-14H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJFFQYXVOJXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC3CCCCC3CC2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880672 | |

| Record name | trans-anti-trans-tetra-decahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6596-35-6, 1755-19-7, 19128-78-0, 28071-99-0, 29863-91-0 | |

| Record name | Tetradecahydroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6596-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, tetradecahydro-, (4aalpha,8aalpha,9abeta,10aalpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, tetradecahydro-, (4aalpha,8aalpha,9aalpha,10aalpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019128780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-anti-trans-Tetra-decahydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028071990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,anti,cis-Perhydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029863910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydroanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, tetradecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-anti-trans-tetra-decahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetradecahydroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetradecahydroanthracene and Its Derivatives

Catalytic Hydrogenation of Anthracene (B1667546)

Catalytic hydrogenation is a widely employed chemical reaction that reduces or saturates organic compounds, typically by adding hydrogen (H₂) across double or triple bonds. wikipedia.org In the context of anthracene, this process systematically converts the three aromatic rings into their saturated cyclohexane (B81311) analogues. ontosight.aismolecule.com The reaction requires a catalyst to proceed at practical rates and temperatures. wikipedia.org The unsaturated anthracene molecule is adsorbed onto the surface of the catalyst, where the dissociation of molecular hydrogen also occurs, allowing for the stepwise transfer of hydrogen atoms to the anthracene structure. wikipedia.org The reaction pathway often proceeds through various intermediates, such as dihydroanthracene, tetrahydroanthracene (B13747835), and octahydroanthracene, before reaching the fully saturated tetradecahydroanthracene. mdpi.com

The performance of the catalytic hydrogenation of anthracene is heavily dependent on the catalyst system employed. Catalysts are broadly categorized into noble metal and non-noble metal systems, often supported on materials like carbon, alumina (B75360), or zeolites to enhance their activity and stability. researchgate.netnih.govresearchgate.net

Noble metals are highly effective catalysts for hydrogenation reactions due to their ability to operate at lower temperatures and pressures. wikipedia.org Platinum (Pt), Palladium (Pd), and Rhodium (Rh) are among the most active for this purpose. wikipedia.org

Palladium (Pd): Palladium supported on gamma-alumina (Pd/γ-Al₂O₃) has been shown to completely hydrogenate anthracene to its saturated form under mild conditions of approximately 90°C and 0.42 MPa of H₂ pressure. nih.gov When anthracene and the hydrogen-donor tetralin are heated with a palladium catalyst, 1,2,3,4-tetrahydroanthracene (B3049651) is obtained. Palladium nanoparticles have also been used, demonstrating different reaction mechanisms compared to other noble metals like ruthenium. rsc.org

Platinum (Pt): Platinum on carbon (Pt/C) is a robust catalyst for the complete hydrogenation of anthracene. researchgate.net Studies using a 3 wt% Pt/C catalyst at temperatures between 215°C and 280°C and pressures of 40 to 90 atm resulted in a final product (perhydroanthracene) with a total selectivity of over 99%. researchgate.netresearchgate.net The rate of hydrogenation, however, tends to decrease as the degree of saturation of the benzene (B151609) rings increases. researchgate.net

Rhodium (Rh): Rhodium nanoparticles supported on mesoporous silica (B1680970) have been applied to the hydrogenation of polyaromatic hydrocarbons under mild conditions (40°C, 4 bar H₂ pressure). researchgate.net Colloidal rhodium catalysts have also been investigated for the hydrogenation of aromatic compounds representative of those found in coal liquids. osti.gov

| Catalyst | Support | Temperature (°C) | Pressure (atm/MPa) | Key Finding | Reference |

|---|---|---|---|---|---|

| Palladium (Pd) | γ-Al₂O₃ | ~90 | 0.42 MPa | Virtually complete hydrogenation of anthracene. | nih.gov |

| Platinum (Pt) | Carbon (C) | 215 - 280 | 40 - 90 atm | >99% selectivity to perhydroanthracene. | researchgate.net |

| Rhodium (Rh) | Mesoporous Silica | 40 | 4 bar | Efficient for polyaromatic hydrocarbon hydrogenation. | researchgate.net |

While noble metals are highly active, non-noble metals like nickel (Ni) offer a more cost-effective alternative. wikipedia.org Nickel-based catalysts, such as Raney nickel or nickel supported on various materials, are commonly used in industrial hydrogenation processes. wikipedia.orguah.es

Studies on the hydrogenation of an anthracene oil fraction have been conducted using commercial reduced nickel and sulfided nickel-molybdenum (B8610338) catalysts at temperatures of 291-348°C and hydrogen pressures of 100-130 atm. uah.es A dilithiumbis(cycloocta-1,5-diene)nickelate(−II) pre-catalyst has been used for hydrogenating various olefins, although it was found not to be competent for hydrogenating polyaromatic substrates like anthracene under the tested conditions. nih.govd-nb.info In another study, 1,2,3,4-tetrahydroanthracene was prepared by refluxing an ethanol (B145695) solution of anthracene with Raney nickel.

Zeolites are crystalline aluminosilicates with well-defined microporous structures that make them excellent catalyst supports. mdpi.comsemanticscholar.org Their properties, such as pore size and acidity, can be tailored to enhance catalytic activity and selectivity. mdpi.com

Ni/Hβ-zeolite: The catalytic hydrogenation of anthracene has been studied extensively over nickel supported on Hβ-zeolite in a supercritical carbon dioxide (sc-CO₂) solvent. mdpi.com This system achieved 100% conversion of anthracene at 100°C. mdpi.comresearchgate.netresearchgate.net The supercritical fluid medium helps reduce mass transfer limitations and increases the solubility of hydrogen and the substrate. mdpi.com

Fe-Co/Zeolite: Bimetallic catalysts composed of iron and cobalt oxides supported on CaA and ZSM-5 zeolites have also been investigated for anthracene hydrogenation. mdpi.commdpi.com At 400°C and an initial pressure of 6 MPa, the Fe-Co/CaA catalyst yielded an anthracene conversion of approximately 87%, while the Fe-Co/ZSM-5 catalyst resulted in about 91% conversion. mdpi.com The Fe-Co/ZSM-5 system, however, showed higher cracking properties. mdpi.commdpi.com

Pt/HY Zeolite: Density functional theory (DFT) calculations have been used to investigate the hydrocracking pathways of anthracene over a HY zeolite encapsulated single-atom Pt catalyst (Pt₁/HY). acs.org This research focuses on understanding the ring-opening mechanisms, which are crucial in petrochemical processes. acs.org

Single-atom catalysts (SACs) represent a frontier in catalysis, where individual metal atoms are atomically dispersed on a support material. oup.com This configuration maximizes the utilization efficiency of the metal and can lead to unique catalytic properties due to the well-defined coordination between the single atom and the support. oup.comresearchgate.net

In the context of anthracene, theoretical studies have explored its hydrocracking mechanisms over a single-atom Pt catalyst supported on HY zeolite (Pt₁/HY). acs.org While much of the experimental work on SACs has focused on reactions like the selective hydrogenation of nitrostyrene (B7858105) or the photooxidation of anthracene, the principles are applicable to the hydrogenation of polycyclic aromatic hydrocarbons. oup.comresearchgate.net The synergy between the isolated active metal site and the support is crucial for their performance. researchgate.netresearchgate.net SACs offer the potential for high activity and selectivity, bridging the gap between homogeneous and heterogeneous catalysis. oup.com

The outcome of anthracene hydrogenation is highly sensitive to reaction parameters, including temperature, hydrogen pressure, and reaction time. mdpi.comresearchgate.net Adjusting these variables allows for control over the conversion rate and the selective formation of specific hydrogenation products, from partially hydrogenated intermediates to the fully saturated this compound.

Temperature: Increasing the reaction temperature generally increases the rate of conversion. In a study using a 10 wt.% Ni/Hβ-zeolite catalyst, the conversion of anthracene increased from 32.4% at 80°C to 59.8% at 130°C. mdpi.comresearchgate.net However, very high temperatures can also promote side reactions like cracking. mdpi.com

Pressure: Hydrogen pressure is a key factor in determining product selectivity. For the Ni/Hβ-zeolite system, increasing total pressure from 2.8 to 6.9 MPa favored the formation of octahydroanthracene. mdpi.com Further increases in pressure beyond 6.9 MPa led to a decrease in octahydroanthracene selectivity, suggesting an optimal pressure range for specific products. mdpi.com Similarly, increasing the hydrogen partial pressure from 0.35 to 4.1 MPa increased anthracene conversion and the selectivity towards more deeply hydrogenated products like octahydroanthracene. mdpi.comresearchgate.net

Reaction Time and Catalyst Loading: The extent of hydrogenation also increases with longer reaction times and higher catalyst concentrations. mdpi.com For instance, with a 40% Ni/Hβ-zeolite catalyst, both the conversion of anthracene and the selectivity for octahydroanthracene increased as the amount of catalyst and the reaction time were extended. mdpi.comresearchgate.net

| Parameter | Condition Range | Catalyst System | Observed Effect | Reference |

|---|---|---|---|---|

| Temperature | 80°C to 130°C | 10 wt.% Ni/Hβ-zeolite | Anthracene conversion increased from 32.4% to 59.8%. | mdpi.comresearchgate.net |

| Total Pressure | 2.8 MPa to 16.6 MPa | 40% Ni/Hβ-zeolite | Selectivity for octahydroanthracene was optimal at 6.9 MPa. | mdpi.com |

| H₂ Partial Pressure | 0.35 MPa to 4.1 MPa | 40% Ni/Hβ-zeolite | Increased conversion and selectivity for octahydroanthracene. | mdpi.comresearchgate.net |

| Catalyst Weight | Increasing amount | 40% Ni/Hβ-zeolite | Increased anthracene conversion and selectivity for octahydroanthracene. | mdpi.comresearchgate.net |

Reaction Parameters and Their Influence on Product Distribution

Temperature Effects

Temperature plays a critical role in the catalytic hydrogenation of anthracene, influencing both the conversion rate and the distribution of hydrogenated products. Studies have shown that increasing the reaction temperature generally leads to a higher conversion of anthracene. For instance, in a study using a 10 wt.% Ni/Hβ-zeolite catalyst, the conversion of anthracene increased from 32.4% to 59.8% as the temperature was raised from 80 °C to 130 °C. mdpi.comresearchgate.netresearchgate.net At 100 °C, using the same catalytic system in supercritical carbon dioxide (sc-CO₂), a complete 100% conversion of anthracene was achieved. mdpi.comresearchgate.netresearchgate.net

However, temperature can also control the selectivity of the hydrogenation process. At a relatively high temperature of 300 °C over a Ni/attapulgite powder catalyst, anthracene can be selectively converted to 9,10-dihydroanthracene (B76342) with a selectivity of approximately 86.4%. researchgate.net Conversely, complete hydrogenation to perhydroanthracenes (this compound) was achieved at a lower temperature of 175 °C with the same catalyst. researchgate.net This demonstrates that lower temperatures can favor deep hydrogenation, while higher temperatures may lead to partial hydrogenation or other reactions. researchgate.net In another example, using a Pd/γ-Al2O3 catalyst, increasing the temperature from 90 °C to 150 °C was necessary to achieve virtually total hydrogenation of higher polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552) and chrysene (B1668918) to their perhydro analogues. nih.govacs.org At 90 °C, anthracene was only partially hydrogenated to octahydro and dodecahydro species. nih.govacs.org

Table 1: Effect of Temperature on Anthracene Hydrogenation

| Catalyst | Temperature (°C) | Conversion (%) | Key Products | Source |

|---|---|---|---|---|

| 10 wt.% Ni/Hβ-zeolite | 80 | 32.4 | - | mdpi.comresearchgate.netresearchgate.net |

| 10 wt.% Ni/Hβ-zeolite | 130 | 59.8 | - | mdpi.comresearchgate.netresearchgate.net |

| Ni/Hβ-zeolite in sc-CO₂ | 100 | 100 | Octahydroanthracene | mdpi.comresearchgate.netresearchgate.net |

| Ni/attapulgite powder | 175 | Complete | Perhydroanthracenes | researchgate.net |

| Ni/attapulgite powder | 300 | - | 9,10-dihydroanthracene (86.4% selectivity) | researchgate.net |

| Pd/γ-Al2O3 | 90 | Partial | Octahydro- and dodecahydroanthracene | nih.govacs.org |

Pressure Effects (Hydrogen Partial Pressure)

Reaction pressure, particularly the partial pressure of hydrogen, is a determining factor in the extent of anthracene hydrogenation. An increase in hydrogen partial pressure generally enhances both the conversion of anthracene and the selectivity towards more saturated products like octahydroanthracene and ultimately this compound. mdpi.comresearchgate.net In a study using a Ni/Hβ-zeolite catalyst, as the hydrogen partial pressure was increased from 0.35 to 4.1 MPa, the conversion of anthracene rose, while the selectivity for less hydrogenated products like dihydroanthracene and tetrahydroanthracene decreased. mdpi.comresearchgate.net This shift indicates that a higher concentration of hydrogen atoms at the catalyst's active sites promotes a greater degree of hydrogenation. mdpi.comresearchgate.net

Total reaction pressure also influences the product distribution. When hydrogenating anthracene over a Ni/Hβ-zeolite catalyst, the selectivity for octahydroanthracene increased as the total pressure was raised from 2.8 to 6.9 MPa. mdpi.comresearchgate.net A total pressure of 6.9 MPa was identified as optimal for achieving high selectivity of octahydroanthracene. mdpi.comresearchgate.net However, further increasing the pressure beyond this point showed no significant additional benefit. mdpi.com At very low pressure (2.76 MPa), anthracene conversion was slightly lower at 94%, whereas at pressures of 2.8 MPa and above, conversion was nearly 100%. mdpi.comresearchgate.net

Table 2: Effect of Pressure on Anthracene Hydrogenation

| Catalyst | Pressure (MPa) | Pressure Type | Key Observations | Source |

|---|---|---|---|---|

| Ni/Hβ-zeolite | 0.35 - 4.1 | H₂ Partial Pressure | Anthracene conversion and OHA selectivity increase with pressure. | mdpi.comresearchgate.net |

| Ni/Hβ-zeolite | 2.76 | Total | 94% anthracene conversion. | mdpi.comresearchgate.net |

| Ni/Hβ-zeolite | 2.8 - 6.9 | Total | Octahydroanthracene (OHA) selectivity increases with pressure. | mdpi.comresearchgate.net |

| Ni/Hβ-zeolite | 6.9 | Total | Optimal pressure for high OHA selectivity; ~100% conversion. | mdpi.comresearchgate.netresearchgate.net |

| Fe-Co/CaA or Fe-Co/ZSM-5 | 6 | Initial H₂ | High conversion (~87-91%) to di- and tetrahydroanthracene. | mdpi.comsemanticscholar.org |

Solvent Effects (e.g., Supercritical Carbon Dioxide)

The choice of solvent significantly impacts the hydrogenation of anthracene. Supercritical carbon dioxide (sc-CO₂) has emerged as an environmentally benign and effective solvent for this reaction. mdpi.comresearchgate.net Its use can lead to 100% anthracene conversion at moderate temperatures (100 °C), which is attributed to reduced mass transfer limitations and the increased solubility of both hydrogen and the anthracene substrate in the dense CO₂ medium. mdpi.comresearchgate.net The ability of sc-CO₂ to dissolve reactive gases like H₂ facilitates hydrogenation reactions by eliminating inter-phase mass transfer issues, thereby enhancing the reaction rate. mdpi.com

In contrast, other solvents can be less effective or even detrimental. Reactions carried out under nitrogen pressure showed lower anthracene conversion compared to those performed in sc-CO₂ at the same pressure, highlighting the unique solvent properties of sc-CO₂. mdpi.com Furthermore, the use of acetonitrile (B52724) as a solvent, or as a co-solvent with sc-CO₂, resulted in almost negligible conversion of anthracene. mdpi.com This inhibitory effect may be due to the co-solvent shielding the specific interactions between the solute and the sc-CO₂ solvent, or potential poisoning of the catalyst by hydrogenated products of acetonitrile, such as ethylamine. mdpi.com

Reaction Time Optimization

The duration of the reaction is a key variable to optimize for achieving the desired product distribution. As the reaction time increases, the hydrogenation typically proceeds to more saturated products. In studies of anthracene hydrogenation over a Ni/Hβ-zeolite catalyst, the selectivity for octahydroanthracene was observed to increase with longer reaction times. mdpi.com

In a different approach using aluminum powder and a Pt/C catalyst in water, reaction time was shown to be critical for achieving full hydrogenation. academie-sciences.fr After 24 hours at 80 °C, 9,10-dihydroanthracene was converted to this compound in 97% yield, with only 3% of octahydroanthracene remaining. academie-sciences.fr This demonstrates that given sufficient time, the reaction can be driven towards the fully saturated product. Optimization of reaction time is therefore a balance between achieving the desired level of hydrogenation and maintaining process efficiency. ucla.edursc.orguliege.beresearchgate.net

Table 3: Effect of Reaction Time on Anthracene Hydrogenation

| Catalyst/System | Time (h) | Key Products / Yield | Source |

|---|---|---|---|

| Ni/Hβ-zeolite | 6 | High selectivity for octahydroanthracene. | mdpi.comresearchgate.net |

| Al powder, Pt/C in H₂O | 24 | This compound (97% yield), Octahydroanthracene (3% yield) | academie-sciences.fr |

Reductive Hydrogenation Approaches

Beyond catalytic hydrogenation using gaseous hydrogen, other reductive methods can be employed to synthesize this compound. smolecule.com One such method involves the use of reducing agents like lithium in low-molecular-weight amines or sodium in ethanol and ammonia (B1221849) to achieve extensive reduction of the anthracene ring system. osti.gov Another approach utilizes aluminum powder in water with a platinum-on-carbon (Pt/C) catalyst. academie-sciences.fr This system successfully reduced anthracene, and when starting from 9,10-dihydroanthracene, it yielded 97% this compound after 24 hours. academie-sciences.fr These methods provide alternatives to high-pressure hydrogenation processes. smolecule.com

Alternative Synthetic Routes to this compound Derivatives

While direct hydrogenation of anthracene is the most common route, alternative strategies exist for accessing derivatives of this compound. These often involve constructing a substituted anthracene core first, followed by hydrogenation.

Diels-Alder Product Derivatization

The Diels-Alder reaction, a powerful tool for forming six-membered rings, provides a reliable method for synthesizing substituted anthracene derivatives. wikipedia.orgiitk.ac.inrsc.org In this [4+2] cycloaddition, anthracene itself can act as the diene, reacting with various dienophiles to create complex, bridged structures. wikipedia.orgresearchgate.net These resulting Diels-Alder adducts contain a substituted dihydroanthracene core.

Subsequent derivatization or, more directly, hydrogenation of these adducts can lead to a wide array of this compound derivatives. The stereochemistry of the initial Diels-Alder reaction can be controlled, which allows for the synthesis of specific stereoisomers of the final saturated product. iitk.ac.in This strategy is particularly useful for introducing chemical complexity and specific substitution patterns onto the saturated tricyclic framework that are not easily achievable through direct functionalization of this compound itself. researchgate.net

Polymerization Followed by Anthracene/Derivative Hydrogenation

A notable strategy for synthesizing specific hydrocarbon structures involves the use of polymeric supports or precursors, which are subsequently modified through hydrogenation. The hydrogenation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914), a compound structurally related to anthracene, has been successfully demonstrated using platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer (HAP). mdpi.com This method highlights a pathway where an anthracene-containing polymer could be used as a precursor to generate this compound derivatives.

In this approach, the polymer acts as a robust support for the metal catalyst, influencing catalytic activity and selectivity. mdpi.com For instance, low-loaded (1 wt.%) platinum nanoparticles stabilized in HAP have been effective for the selective hydrogenation of naphthalene to tetralin in supercritical hexane. mdpi.com The reaction conditions, such as temperature and pressure, are optimized to achieve high conversion and selectivity. mdpi.com This polymer-stabilized catalyst system is stable under demanding conditions (e.g., 250 °C, 6 MPa) and allows for recovery and reuse. mdpi.com

The hydrogenation of various vinyl derivatives using Pd/C catalysts also provides a relevant model. researchgate.net This process is highly sustainable as it uses molecular hydrogen and avoids waste from reducing reagent residues. researchgate.net Complete conversion and high selectivity (>99%) can be achieved under mild conditions by selecting the appropriate catalyst type. researchgate.net This suggests that a polymer featuring vinylated anthracene units could be first created and then subjected to hydrogenation to saturate both the vinyl groups and the aromatic rings, yielding a polymer decorated with this compound moieties.

Table 1: Conditions for Hydrogenation of Naphthalene using a Polymer-Stabilized Catalyst mdpi.com

| Parameter | Value | Purpose/Outcome |

| Catalyst | Platinum Nanoparticles in Hyper-cross-linked Aromatic Polymer (Pt/HAP) | Provides stable support and influences selectivity. |

| Solvent | Supercritical Hexane | Enhances mass transfer and increases reaction rate. |

| Temperature | 250 °C | Optimal for achieving high yield. |

| Pressure | 6 MPa | Optimal for achieving high yield. |

| Substrate | Naphthalene | Model compound for polycyclic aromatic hydrocarbons. |

| Product | Tetralin | Demonstrates selective hydrogenation of one aromatic ring. |

Photochemical Reactions for Anthracene Derivatives

Photochemical reactions, particularly [4+4] photodimerization, are a cornerstone in the synthesis of complex molecules derived from anthracene. sioc-journal.cn These reactions are valued for their broad substrate scope and the unique, rigid structures of the resulting dianthracene products. sioc-journal.cn Such dimers, which can be considered derivatives of tetraptycene, serve as precursors that can be subsequently hydrogenated to yield saturated polycyclic systems. nih.gov

The synthesis of various anthracene derivatives often precedes the photochemical step. For example, (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide can be synthesized photochemically from its (2E,4E) isomer. chemrxiv.org Similarly, new anthracene derivatives like 3,3′-(9,10-anthracenediyl) bisacrylate (DADB) are synthesized using methods like the Heck reaction. mdpi.com The reduction of DADB's double bonds produces diethyl 9,10-anthracenedipropionate (DEADP), a compound with enhanced fluorescence, demonstrating how modifications at the 9 and 10 positions are crucial. mdpi.com

These varied anthracene derivatives can then undergo photochemical cycloaddition. mdpi.com The stereoselectivity of the [4+4] cycloaddition can be precisely controlled by organizing the anthracene moieties within metallosupramolecular assemblies. researchgate.net This templating strategy allows for unique regio- and stereoselectivity that is difficult to achieve in standard solutions. researchgate.net A series of hydroxyl- or methoxy-substituted tetraptycene derivatives have been successfully obtained through such photochemical reactions, characterized, and their self-assembly in the solid state studied. nih.gov These complex dimeric structures could then be hydrogenated to form intricate this compound-based frameworks.

Table 2: Examples of Photochemically Synthesized Anthracene Derivatives

| Precursor(s) | Reaction Type | Product | Reference |

| (2E,4E)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide | Photochemical Isomerization | (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide | chemrxiv.org |

| 2,6-azolium substituted anthracenes with Ag2O | Supramolecular Templated [4+4] Cycloaddition | anti-cyclodimer | researchgate.net |

| Hydroxyl or methoxy-substituted anthracenes | Photochemical Dimerization | Hydroxyl or methoxy-substituted tetraptycenes | nih.gov |

| Anthracenecarboxylates on a glucose scaffold | Photocyclodimerization | Stereocontrolled cyclodimers | acs.org |

Synthesis of Stereoisomers and Stereocontrol in Hydrogenation

The hydrogenation of anthracene to this compound can yield multiple stereoisomers due to the creation of new chiral centers. Controlling the stereochemical outcome of this reduction is a significant synthetic challenge. A reaction that preferentially forms one stereoisomer over others is known as stereoselective. egrassbcollege.ac.in, wvu.edu

The choice of catalyst and reaction conditions plays a critical role in determining the product distribution and stereoselectivity. For example, the hydrogenation of anthracene, 9-phenylanthracene (B14458) (PA), and 9,10-diphenylanthracene (B110198) (DPA) over an activated carbon catalyst at 300 °C and 5 MPa of hydrogen showed that the catalyst selectively hydrogenates the central anthracene ring. bohrium.com The reactivity decreased in the order of anthracene > PA > DPA, a trend attributed to steric hindrance and the hydrogen-accepting ability of the substrates. bohrium.com For anthracene, five different hydrogenated products were detected, indicating a lack of complete selectivity under these conditions. bohrium.com

Table 3: Hydrogenation Products of Anthracene and Derivatives over Activated Carbon bohrium.com

| Substrate | Major Product Type | Number of Products Detected | Key Finding |

| Anthracene | Dihydro- and Tetrahydro- derivatives | 5 | The yield of the initial dihydro- product dropped after 4 hours as further hydrogenation occurred. |

| 9-Phenylanthracene | Tetrahydro- derivative | 4 | The tetrahydro- derivative was the most abundant product. |

| 9,10-Diphenylanthracene | Tetrahydro- derivative | 5 | The tetrahydro- derivative had the highest yield. |

Regioselectivity can also be influenced by steric factors imposed by ancillary ligands. In one study, the reaction of anthracene with an iron complex bearing a bulky pentamethylcyclopentadienyl (C₅Me₅) ligand resulted in a mixture of complexes of 9,10-dihydroanthracene and 1,2,3,4-tetrahydroanthracene. rsc.org However, using the less bulky cyclopentadienyl (B1206354) (C₅H₅) ligand under identical conditions yielded only the complex of 9,10-dihydroanthracene. rsc.org This demonstrates that steric bulk can direct the hydrogenation to different rings of the anthracene system.

Achieving high levels of stereocontrol often requires specifically designed chiral catalysts. Asymmetric hydrogenation using chiral Rhodium-thiourea diphosphine catalysts has been highly successful for producing enantiopure tetrahydroquinoxalines, achieving up to 99% enantiomeric excess (ee). nih.gov Similar strategies, employing chiral catalysts that can coordinate to the anthracene substrate, could provide a pathway to specific, enantiomerically pure stereoisomers of this compound. The development of such predictive models and catalyst systems is an evolving field in stereoselective synthesis. rsc.org

Stereochemical Aspects of Tetradecahydroanthracene

Isomeric Forms and Conformational Analysis

The saturation of the anthracene (B1667546) core results in a complex family of stereoisomers, the study of which is crucial for understanding the molecule's properties and reactivity.

Identification and Characterization of Stereoisomers

Tetradecahydroanthracene exists as five principal diastereomers. researchgate.netuci.edu These isomers are differentiated by the relative orientations (cis or trans) of the hydrogen atoms at the four bridgehead carbons (4a, 8a, 9a, and 10a). The IUPAC nomenclature system, including descriptors like (4aα,8aα,9aβ,10aα)-, is used to define the specific configuration of each stereoisomer. nist.govqmul.ac.uk

The identification and characterization of these isomers are primarily achieved through spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for distinguishing between the isomers in solution. magritek.comnews-medical.net The chemical shifts and coupling constants of the protons and carbons are sensitive to their spatial arrangement, providing detailed information about the connectivity and stereochemistry of the molecule. researchgate.net For instance, the symmetry of an isomer can be deduced from the number of unique signals in its NMR spectrum. weebly.com

X-ray crystallography provides definitive proof of the solid-state structure of crystalline isomers. wikipedia.orgnih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the molecule can be generated, revealing the exact positions of all atoms and the stereochemical relationships between them. utah.edu

Table 1: Identified Stereoisomers of this compound and Characterization Methods

| Stereoisomer Name | IUPAC Descriptor Example | Primary Characterization Methods |

| trans-syn-trans | (4aα,8aα,9aα,10aα)- | NMR Spectroscopy, X-ray Crystallography |

| trans-anti-trans | Not specified | NMR Spectroscopy, X-ray Crystallography acs.org |

| cis-syn-cis | Not specified | NMR Spectroscopy, X-ray Crystallography |

| cis-anti-cis | (4aα,8aβ,9aα,10aβ)- nist.gov | NMR Spectroscopy, X-ray Crystallography |

| cis-trans | Not specified | NMR Spectroscopy, X-ray Crystallography researchgate.net |

This table is generated based on available data and may not be exhaustive.

Conformational Properties and Dynamics

The stereoisomers of this compound exhibit distinct conformational preferences. The three fused cyclohexane (B81311) rings can adopt various chair and boat conformations to minimize steric strain. dkvjamnagar.edu.in The most stable conformer for a given isomer is the one that minimizes unfavorable interactions, such as 1,3-diaxial interactions. uci.edu

Conformational analysis reveals that in some isomers, all three rings can adopt a stable chair conformation. uci.edu However, in other isomers, ring strain may force one or more of the rings into a less stable boat or twist-boat conformation. The energy differences between these conformers are often small, leading to a dynamic equilibrium where the molecule rapidly interconverts between different conformations. researchgate.net Temperature-dependent NMR studies can be used to investigate these dynamic processes, as changes in temperature can affect the rate of conformational exchange and the relative populations of the conformers. researchgate.net

Stereoselectivity in Synthesis

The synthesis of a specific stereoisomer of this compound requires careful control over the reaction conditions, a concept known as stereoselective synthesis. rsc.organu.edu.authieme.comrsc.org

Catalytic Parameters Influencing Stereochemical Outcome

The catalytic hydrogenation of anthracene is the most common method for preparing this compound. The stereochemical outcome of this reaction is highly dependent on several catalytic parameters. The choice of catalyst, support material, reaction temperature, and hydrogen pressure all play a significant role in determining the ratio of the resulting stereoisomers. nih.govresearchgate.netresearchgate.netmdpi.com

For example, studies have shown that different catalysts, such as platinum on carbon (Pt/C) or nickel on zeolite, can lead to different product distributions. researchgate.netmdpi.com The reaction conditions can be tuned to favor the formation of a particular isomer. researchgate.net For instance, the hydrogenation of anthracene on a 3 wt % Pt/C catalyst at varying temperatures (215, 245, and 280°C) and pressures (40 and 90 atm) results in a final product consisting of five conformational isomers with a total selectivity of over 99%. researchgate.net The ratio of these isomers in the final product is determined by the specific hydrogenation conditions. researchgate.net

Table 2: Influence of Catalytic Parameters on Anthracene Hydrogenation

| Catalyst System | Temperature (°C) | Pressure (MPa) | Key Observations on Stereoselectivity |

| Ni/Hβ-zeolite | 100 | 6.9 | High conversion to octahydroanthracene, with selectivity influenced by pressure. mdpi.com |

| Pt/C (3 wt %) | 215 - 280 | 4.0 - 9.0 | Produces a mixture of five perhydroanthracene isomers; the ratio is dependent on temperature and pressure. researchgate.net |

| Pyrite (B73398) and Aluminum Oxide | 375 - 425 | 3.0 | Primarily yields partially hydrogenated products like 9,10-dihydroanthracene (B76342). nih.gov |

| Nanosized iron catalysts | Not specified | Not specified | Show higher yields of hydrogenation products compared to commercial cobalt-molybdenum catalysts. researchgate.net |

This table summarizes findings from various studies and illustrates the impact of different catalytic systems.

Control of Absolute Configuration in Chiral Derivatives

While this compound itself is achiral in most of its isomeric forms, the introduction of substituents can create chiral derivatives. The control of the absolute configuration of these chiral centers is a significant challenge in synthetic organic chemistry. researchgate.netutsunomiya-u.ac.jplibretexts.org Methods for achieving this include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor of known absolute configuration.

The determination of the absolute configuration of these chiral derivatives often relies on techniques such as X-ray crystallography of a single crystal or by using chiroptical methods like circular dichroism in combination with computational methods. frontiersin.orgsioc-journal.cn

Theoretical Studies on Stereoisomer Stability

Computational chemistry provides valuable insights into the relative stabilities of the different this compound stereoisomers. researchgate.net Molecular mechanics and quantum mechanical calculations can be used to estimate the heats of formation and strain energies of the various isomers. researchgate.net

These theoretical studies help in predicting the most stable isomer and understanding the energetic factors that govern the equilibrium between different isomers. For example, force-field calculations have been used to determine the heats of formation of the isomeric perhydroanthracenes in the gas phase at 25°C. researchgate.net These calculations can predict which isomer is thermodynamically favored. The stability of polycyclic aromatic hydrocarbons is also influenced by their aromaticity, with more stable structures having a higher number of π-electron sextets. acs.org

Table 3: Theoretically Calculated Relative Stabilities of Perhydroanthracene Isomers

| Isomer | Calculated Heat of Formation (kcal/mol) at 25°C (gas phase) |

| trans-syn-trans | -57.68 researchgate.net |

| trans-anti-trans | Not specified |

| cis-syn-cis | Not specified |

| cis-anti-cis | Not specified |

| cis-trans | -55.06 researchgate.net |

Data from force-field calculations by Allinger and Wuesthoff (1971). researchgate.net

Reaction Mechanisms and Reactivity of Tetradecahydroanthracene

Hydrogenation Pathways from Anthracene (B1667546) to Tetradecahydroanthracene

The synthesis of this compound, also known as perhydroanthracene, is most commonly achieved through the complete hydrogenation of anthracene. ontosight.ai This process involves the catalytic addition of hydrogen across the double bonds of the aromatic rings, fundamentally altering the molecule's structure from a planar, aromatic system to a saturated, three-dimensional one. smolecule.com The reaction typically requires elevated temperatures and pressures, with the final product consisting of a mixture of stereoisomers. evitachem.comresearchgate.netnist.gov

The hydrogenation of anthracene to this compound does not occur in a single step but proceeds through a series of partially hydrogenated intermediates. mdpi.com The reaction pathway involves the sequential formation of dihydroanthracene, tetrahydroanthracene (B13747835), and octahydroanthracene. mdpi.commdpi.com

Initially, anthracene is hydrogenated to form dihydroanthracene (most commonly 9,10-dihydroanthracene) and tetrahydroanthracene (e.g., 1,2,3,4-tetrahydroanthracene). mdpi.commdpi.comnih.gov These intermediates are then further hydrogenated to yield various isomers of octahydroanthracene, which is often the major product in the initial stages of the reaction under specific conditions. mdpi.comresearchgate.netresearchgate.net The final step involves the complete saturation of the remaining aromatic ring of the octahydroanthracene molecule to produce this compound. researchgate.netresearchgate.net Studies have identified multiple isomers at each stage, including four isomers of octahydroanthracene and six isomers of this compound. mdpi.com The distribution and selectivity towards these intermediates and the final perhydroanthracene product are highly dependent on reaction conditions and the catalytic system employed. researchgate.netmdpi.com

| Reaction Stage | Key Intermediates/Products | Description | References |

|---|---|---|---|

| Initial Hydrogenation | Dihydroanthracene, Tetrahydroanthracene | The first addition of hydrogen to the anthracene core. 9,10-dihydroanthracene (B76342) and 1,2,3,4-tetrahydroanthracene (B3049651) are common initial products. | mdpi.commdpi.comnih.gov |

| Intermediate Hydrogenation | Octahydroanthracene | Further hydrogenation of dihydro- and tetrahydro- intermediates leads to octahydroanthracene isomers. This is often a major, isolatable product. | mdpi.comresearchgate.netresearchgate.net |

| Complete Hydrogenation | This compound (Perhydroanthracene) | Saturation of the final aromatic ring in octahydroanthracene yields a mixture of this compound stereoisomers. | researchgate.netresearchgate.netresearchgate.net |

The hydrogenation pathway involves several sequential steps, and the rate-determining step can vary based on the catalyst and conditions. However, in the hydrogenation of similar polycyclic aromatic hydrocarbons like phenanthrene, the conversion of the octahydrophenanthrene intermediate to the fully saturated perhydrophenanthrene is considered the rate-determining step. frontiersin.org This is often attributed to steric hindrance and competitive adsorption of the partially hydrogenated intermediates on the catalyst surface. frontiersin.org A similar phenomenon is observed in anthracene hydrogenation, where octahydroanthracene can be isolated in high yields, indicating that its further conversion to this compound is a kinetically challenging step. researchgate.netresearchgate.net The activation energies for the hydrogenation of anthracene have been calculated in specific catalytic systems; for instance, over a mixture of pyrite (B73398) and aluminum oxide, the activation energy for the forward reaction was found to be 39.4 kJ/mol. nih.gov

Catalysts are essential for the efficient hydrogenation of anthracene, as they facilitate the dissociation of hydrogen gas and its transfer to the aromatic rings. A wide variety of catalytic systems have been investigated, with transition metals like nickel, platinum, palladium, and ruthenium being particularly effective. ontosight.aievitachem.comrsc.org The choice of catalyst, support material, and reaction conditions significantly influences the reaction rate and the selectivity towards specific intermediates or the final perhydroanthracene product.

Nickel-based catalysts , such as Ni on Hβ-zeolite or NiO/SiO₂, have demonstrated high activity, achieving up to 100% anthracene conversion under optimized conditions. mdpi.comresearchgate.net The use of supercritical carbon dioxide as a solvent with a Ni/Hβ-zeolite catalyst can enhance catalytic activity by reducing mass transfer limitations and increasing the solubility of hydrogen. mdpi.comresearchgate.net

Platinum-based catalysts , like Pt on carbon (Pt/C), are effective for achieving complete hydrogenation to perhydroanthracene with high selectivity (>99%). researchgate.netresearchgate.net The ratio of the final perhydroanthracene isomers is influenced by the reaction temperature and pressure. researchgate.net

Palladium catalysts are also commonly used, often for partial hydrogenation to intermediates like 1,2,3,4-tetrahydroanthracene. evitachem.com

Bimetallic catalysts , such as Fe-Co on zeolite supports (ZSM-5, CaA), have been studied and show high conversion rates, producing mainly di- and tetrahydroanthracene. mdpi.comsemanticscholar.org

Iron-based catalysts have been shown to promote the partial hydrogenation of anthracene using in situ hydrogen produced from the water-gas shift reaction. semanticscholar.orgmdpi.com

The catalyst support can also play a crucial role. For example, zeolite supports can influence product selectivity due to their porous structure and acidic properties. mdpi.commdpi.com

| Catalyst System | Support/Solvent | Key Findings | References |

|---|---|---|---|

| Ni | Hβ-Zeolite / sc-CO₂ | Achieved 100% anthracene conversion at 100°C. High selectivity for octahydroanthracene at 7 MPa. | mdpi.comresearchgate.net |

| Pt/C | Carbon | Effective for complete hydrogenation to perhydroanthracene with >99% selectivity. | researchgate.netresearchgate.net |

| Fe-Co | ZSM-5 Zeolite | High anthracene conversion (~91%) with products consisting mainly of di- and tetrahydroanthracene. | mdpi.comsemanticscholar.org |

| Pd | - | Used to obtain 1,2,3,4-tetrahydroanthracene from anthracene and a hydrogen donor (tetralin). | |

| Ru | Nanoparticles | Selectively hydrogenates one of the terminal rings of anthracene to yield 1,2,3,4-tetrahydroanthracene as the major product. | rsc.org |

Kinetic Studies and Rate-Determining Steps in Hydrogenation

Hydrogen Donor Properties and Catalytic Processes

Fully saturated polycyclic hydrocarbons like this compound can function as hydrogen donors in certain catalytic processes. smolecule.com This property is crucial in applications such as coal liquefaction, where hydrogen transfer from hydroaromatic molecules (donor solvents) to coal-derived radicals is necessary to prevent recondensation reactions and improve oil yield. uah.es

In these processes, the saturated rings of this compound can dehydrogenate, transferring hydrogen to an acceptor molecule. This ability is the reverse of the hydrogenation process used for its synthesis. The efficiency of a hydrogen donor solvent is related to its ability to provide enough hydrogen under reaction conditions. uah.es The study of hydrogenation using model compounds like tetralin (1,2,3,4-tetrahydronaphthalene) to hydrogenate anthracene demonstrates this principle, where tetralin donates hydrogen and is itself converted to naphthalene (B1677914). this compound, being a perhydrogenated molecule, represents a significant reservoir of transferable hydrogen for various hydroprocessing applications. uah.es

Oxidation Reactions and Pathways of Saturated Polycyclic Hydrocarbons

As a saturated hydrocarbon, this compound's reactivity is typical of alkanes, but its complex ring structure influences its reactions. It can undergo oxidation, particularly in the presence of strong oxidizing agents, to yield products such as ketones or carboxylic acids. evitachem.com

The mechanism of oxidation for saturated hydrocarbons often involves radical intermediates. evitachem.com For instance, the oxidation of saturated hydrocarbons like cyclohexane (B81311) by hydroxyl radicals (HO•), which can be generated photochemically, proceeds via hydrogen abstraction. muni.cz This initial step forms a carbon-centered radical on the hydrocarbon. The subsequent termination reactions, often involving oxygen, lead to the formation of alcohols or carbonyl compounds. muni.cz A similar pathway can be expected for this compound, where the abstraction of a hydrogen atom from its saturated framework would be the initiating step, followed by further reaction to introduce oxygen-containing functional groups. The oxidation of polycyclic aromatic hydrocarbons with reagents like periodic acid can lead to the formation of quinones, highlighting another potential, albeit more vigorous, oxidation pathway for the parent aromatic system. nih.gov

Mechanisms of Derivatization Reactions Involving this compound

Derivatization of this compound involves reactions that modify its structure to produce new compounds. These reactions typically exploit the C-H bonds of the saturated framework.

One common derivatization is halogenation . The mechanism for this reaction typically involves radical intermediates. evitachem.com For example, in bromination, a bromine molecule (Br₂) can be dissociated into two bromine radicals (Br•), often initiated by UV light or heat. A bromine radical then abstracts a hydrogen atom from the this compound molecule, forming a C-centered radical species and hydrogen bromide (HBr). This new hydrocarbon radical then reacts with another Br₂ molecule to form the halogenated this compound product and a new bromine radical, which continues the chain reaction. evitachem.com

Another significant derivatization process is hydrocracking . This reaction involves both hydrogenation and C-C bond cleavage, typically over a bifunctional catalyst (e.g., a metal on an acidic support like a zeolite). acs.org For instance, the hydrocracking of anthracene over a Pt/HY zeolite catalyst involves initial hydrogenation to partially saturated intermediates. These intermediates are then protonated by the Brønsted acidic sites of the zeolite support. acs.org This protonation weakens specific C-C bonds within the ring structure, facilitating ring-opening. acs.org Subsequent cracking and hydrogenation steps can break down the C₁₄ framework into smaller, valuable products like benzene (B151609), toluene, and xylene (BTX). acs.org This demonstrates a pathway to chemically transform the stable saturated rings of this compound into other useful chemicals.

Advanced Characterization Techniques in Tetradecahydroanthracene Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination in tetradecahydroanthracene research. By probing the interaction of electromagnetic radiation with the molecule, spectroscopic methods provide detailed information about the connectivity of atoms and their arrangement in three-dimensional space. americanpharmaceuticalreview.comotago.ac.nz

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic compounds, including the complex stereochemistry of this compound isomers. google.comnews-medical.net The technique provides data on the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), allowing for the differentiation of subtle structural variations among isomers. news-medical.netmagritek.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the distinct types of hydrogen atoms in a molecule. pressbooks.pub For this compound, the ¹H NMR spectrum reveals the number of unique proton environments, their neighboring protons (through signal splitting), and their relative quantities (through integration). magritek.compressbooks.pub The symmetry of a specific stereoisomer is a key determinant of its ¹H NMR spectrum; a more symmetric isomer will exhibit fewer signals than a less symmetric one. weebly.com For instance, the chemical shifts and coupling constants can help determine the cis or trans fusion of the rings. dss.go.th

Interactive Data Table: Conceptual ¹H NMR Signals for this compound Isomers

This table illustrates the theoretical relationship between isomer symmetry and the expected number of signals in a ¹H NMR spectrum. Actual spectra may be more complex.

| Isomer Symmetry | Expected Number of Unique Proton Signals | Typical Spectral Features |

| High (e.g., C₂h) | Low (e.g., 6-8) | Simpler spectrum with fewer overlapping multiplets. |

| Low (e.g., C₁) | High (Potentially up to 24) | Complex spectrum with many overlapping signals. |

| Moderate (e.g., C₂) | Intermediate | A moderate number of distinct signals. |

Carbon-13 NMR (¹³C NMR) spectroscopy is complementary to ¹H NMR and is particularly effective for determining the molecular symmetry of this compound isomers. libretexts.org In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule produces a single peak. news-medical.netuoi.gr Therefore, counting the number of signals directly indicates the number of non-equivalent carbon atoms. This makes it a straightforward method for distinguishing between isomers based on their symmetry. chemistryviews.org The chemical shift of each carbon provides information about its hybridization and bonding environment. libretexts.orguoi.gr

Interactive Data Table: Expected ¹³C NMR Signals Based on Isomer Symmetry

This table shows the theoretical number of carbon signals for different possible symmetries of this compound (C₁₄H₂₄).

| Isomer Symmetry | Number of Unique Carbon Environments | Expected Number of ¹³C NMR Signals |

| High (e.g., C₂h) | 7 | 7 |

| Moderate (e.g., C₂) | 7 | 7 |

| Low (e.g., C₁) | 14 | 14 |

| trans-anti-trans nist.gov | High | Low number of signals due to symmetry. |

| cis-cisoid-cis nih.gov | Low | High number of signals due to asymmetry. |

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound, confirm its elemental composition, and aid in structural elucidation through the analysis of fragmentation patterns. google.com

Fourier Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry is an advanced technique that offers exceptionally high resolution and mass accuracy. nerc.ac.uk This capability is crucial for the untargeted screening of complex mixtures like crude oil or environmental samples, where it can definitively identify the molecular formula of components. nerc.ac.ukacs.org For this compound, FTICR-MS can provide a mass measurement with sub-ppm accuracy, confirming the elemental composition as C₁₄H₂₄. nerc.ac.uk This high resolution allows it to distinguish hydrogenated four-ring polycyclic aromatic hydrocarbons (PAHs) from other compounds with similar nominal masses, such as highly alkylated three-ring PAHs, which can be a challenge for lower-resolution instruments. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hybrid technique for separating and identifying volatile and semi-volatile compounds. rsc.org In the analysis of this compound, the gas chromatograph separates the different stereoisomers from a mixture based on their differing boiling points and affinities for the GC column. evitachem.commdpi.com Each separated isomer then enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each isomer, showing the molecular ion peak (the intact molecule) and a unique pattern of fragment ions created upon ionization. nih.gov The molecular ion peak for this compound appears at a mass-to-charge ratio (m/z) of 192. nih.gov

Interactive Data Table: GC-MS Fragmentation Data for a this compound Isomer

Data sourced from the NIST Mass Spectrometry Data Center for a perhydroanthracene isomer. nih.gov

| Feature | m/z Value | Description |

| Molecular Ion | 192 | Corresponds to the mass of the intact C₁₄H₂₄ molecule. |

| Top Peak (Base Peak) | 135 | The most abundant fragment ion. |

| 2nd Highest Peak | 192 | The molecular ion is also a major peak. |

| 3rd Highest Peak | 67 | Another significant fragment ion. |

Ultrahigh-Resolution Fourier Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy)

Vibrational spectroscopy serves as a fundamental tool for identifying functional groups and probing the molecular structure of this compound.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, FTIR is instrumental in confirming the absence of aromatic C-H and C=C bonds that characterize its parent compound, anthracene (B1667546), and verifying the presence of aliphatic C-H and C-C bonds. nih.govacs.org The technique can be performed on neat samples, often using a capillary cell. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. researchgate.net It involves scattering of monochromatic light from a laser source, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. nsf.gov While both techniques probe molecular vibrations, they are governed by different selection rules. Raman spectroscopy is particularly sensitive to non-polar bonds, making it well-suited for studying the carbon skeleton of this compound. nih.gov Analysis of the Raman spectrum of this compound, often compared to that of anthracene, reveals distinct peaks corresponding to its saturated aliphatic structure. nsf.gov

A comparison of typical vibrational frequencies for anthracene and this compound highlights the structural differences:

Interactive Data Table: Comparison of Vibrational Frequencies| Vibrational Mode | Anthracene (cm⁻¹) (Approximate) | This compound (cm⁻¹) (Approximate) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Absent | acs.org |

| Aliphatic C-H Stretch | Absent | 2950-2850 | acs.org |

| Aromatic C=C Stretch | 1600-1450 | Absent | mdpi.com |

| C-C Stretch | Present | Present | mdpi.com |

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD)

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline structure of a bulk sample. amazonaws.com The resulting diffraction pattern is a fingerprint that can be used to identify the compound and assess its purity. youtube.com For this compound, PXRD can confirm the crystalline nature of a synthesized sample. amazonaws.com

Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD offers the most detailed structural information by analyzing the diffraction pattern from a single crystal. hzdr.deuhu-ciqso.esuni-ulm.de This powerful technique allows for the unambiguous determination of the molecular structure, including the specific stereochemistry of the various isomers of this compound. hzdr.de The data obtained from SC-XRD, such as unit cell dimensions and atomic coordinates, are crucial for understanding the molecule's packing in the solid state and its conformational preferences. mdpi.comuhu-ciqso.es

Electron Energy-Loss Spectroscopy (EELS) in Transmission Electron Microscopy

Electron Energy-Loss Spectroscopy (EELS) is a high-resolution analytical technique often coupled with Transmission Electron Microscopy (TEM). numberanalytics.comnumberanalytics.com It analyzes the energy distribution of electrons that have passed through a thin sample, providing information about elemental composition, chemical bonding, and electronic properties at the nanoscale. wikipedia.orgresearchgate.net

When a beam of electrons interacts with a specimen, some electrons lose energy through inelastic scattering. wikipedia.org The amount of energy lost is characteristic of the atoms and bonding environments within the sample. researchgate.net For a compound like this compound, EELS could theoretically be used to map the distribution of carbon and hydrogen and to study the electronic structure, although its application is more common for materials containing heavier elements or for analyzing fine structures in polymers and other complex materials. google.comrsc.orgnih.gov The technique can provide insights into the valence and conduction band electronic properties. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.comlibretexts.org It is particularly valuable for analyzing samples of this compound, which may contain various isomers or impurities. google.comdoi.org

In HPLC, a sample is dissolved in a solvent (the mobile phase) and pumped through a column containing a stationary phase. libretexts.org The components of the sample separate based on their differential interactions with the stationary and mobile phases. libretexts.org For this compound, a non-polar compound, reversed-phase HPLC with a C18 column is a common approach. researchgate.net The separated components are then detected, often by a UV detector or a mass spectrometer, to generate a chromatogram. The retention time, the time it takes for a component to pass through the column, is a key parameter for identification. researchgate.net HPLC is essential for assessing the purity of this compound and for isolating specific isomers for further study. google.comdoi.org

Interactive Data Table: HPLC in Analysis

| Parameter | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Stationary Phase | The solid material in the column that interacts with the sample components. | Typically a non-polar material like C18 for reversed-phase chromatography. | researchgate.net |

| Mobile Phase | The solvent that carries the sample through the column. | A polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water. | researchgate.net |

| Retention Time | The time it takes for a compound to elute from the column. | Used to identify different isomers of this compound and impurities. | researchgate.net |

| Detector | The device that measures the components as they elute. | UV detectors or mass spectrometers are commonly used. | researchgate.net |

Advanced Analytical Approaches for Conformational Analysis

The conformational flexibility of this compound, with its multiple chiral centers and fused ring system, presents a significant challenge for structural elucidation. algoreducation.com Conformational analysis aims to understand the different spatial arrangements (conformers) a molecule can adopt through rotation around single bonds and the relative energies of these conformers. ic.ac.uklibretexts.org

Advanced computational methods, often used in conjunction with experimental data from techniques like NMR spectroscopy, are crucial for exploring the conformational landscape of this compound. algoreducation.comnih.gov Molecular modeling and computational chemistry can predict the stability of different conformations. algoreducation.com For instance, density functional theory (DFT) calculations can be employed to optimize the geometries of various isomers and determine their relative energies. comporgchem.com These theoretical approaches, when validated by experimental data, provide a powerful means to understand the complex structure-property relationships of this compound.

Computational Chemistry Approaches to Tetradecahydroanthracene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is a versatile tool for calculating a wide range of molecular properties with a good balance between accuracy and computational cost. mdpi.commdpi.com

DFT calculations are instrumental in determining the relative stabilities of the various stereoisomers of tetradecahydroanthracene. researchgate.net The fully saturated, three-ring structure of this compound can exist in five distinct diastereomeric forms, arising from the cis or trans fusion of the cyclohexane (B81311) rings. uci.edu

Table 1: Illustrative DFT-Calculated Properties for Isomer Stability Analysis

| This compound Isomer | Key Structural Feature | Calculated Relative Energy (Illustrative) | Primary Source of Strain |

|---|---|---|---|

| trans-syn-trans | All-chair conformation | 0.0 kJ/mol (Reference) | Minimal strain |

| cis-anti-cis | Central ring boat/twist-boat | +23 kJ/mol | Gauche-butane interactions, ring strain |

| trans-anti-trans | Twist-boat conformations | Higher energy | Significant steric and torsional strain |

| cis-syn-cis | Two cis-fused junctions | +5.4 kcal/mol (~22.6 kJ/mol) | Gauche-butane interactions at both junctions |

Note: The energy values are illustrative, based on principles of conformational analysis and data from related systems, to demonstrate the application of DFT in ranking isomer stability.

DFT is a powerful method for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. github.io For a reaction involving this compound, such as catalytic dehydrogenation or isomerization, DFT can be used to calculate the activation energy (the energy barrier that must be overcome) for each potential pathway. researchgate.netresearchgate.net

The process involves locating the saddle point on the potential energy surface that corresponds to the transition state. github.io By comparing the activation energies of different possible routes, chemists can predict the most likely reaction mechanism. sumitomo-chem.co.jp For example, in a hypothetical reaction, DFT could distinguish between a stepwise and a concerted mechanism by calculating the energies of all intermediates and transition states. mdpi.com Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) are employed to find the transition structure between given reactants and products. github.io

Calculation of Molecular Stability and Energetics

Molecular Dynamics Simulations and Conformational Space Exploration

While DFT is excellent for calculating the properties of static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. mdpi.com

For a flexible molecule like this compound, with its multiple cyclohexane rings, MD simulations can explore the vast conformational space. cresset-group.com This includes observing transitions between different chair, boat, and twist-boat conformations of the rings and how these motions are coupled across the fused ring system. uci.edu By running simulations, often for nanoseconds or longer, researchers can identify the most populated (lowest energy) conformational states and understand the energy barriers between them. cresset-group.commdpi.com This dynamic picture is crucial for understanding how the molecule might interact with other molecules or surfaces. Accelerated MD methods can be employed to explore a wider conformational space in a computationally feasible amount of time. biorxiv.org

Quantum Chemical Calculations in Structural and Electronic Studies

Quantum chemical calculations, including both DFT and other ab initio methods, provide fundamental insights into the structural and electronic properties of this compound. sciencepublishinggroup.comnih.gov

Structurally, these calculations can predict geometric parameters like bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.com These calculated structures can be compared with experimental data, for example from X-ray crystallography, to validate the computational model.

Electronically, quantum chemistry describes the distribution of electrons within the molecule. nih.gov Key properties that can be calculated include:

Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's electronic stability and the energy required for electronic excitation. nitsikkim.ac.in

Atomic Charges: These calculations determine the partial charge on each atom, revealing which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com

Electrostatic Potential: This maps the electrostatic potential onto the electron density surface, visually identifying regions that are likely to engage in electrostatic interactions.

These electronic properties are fundamental to predicting how this compound and its derivatives will behave in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activity. frontiersin.orgfrontiersin.org In drug discovery, QSAR models are used to predict the activity of new, untested compounds and to prioritize which molecules to synthesize and test, saving time and resources. frontiersin.org

The this compound core has been identified as a Murcko scaffold in cheminformatics analyses. These studies have found that drugs containing this scaffold displayed potent activity in certain cancer models, suggesting it can be a valuable starting point for designing new therapeutic agents. By analyzing a large dataset of compounds, QSAR models can be built that correlate molecular descriptors (numerical representations of a molecule's properties) with a biological endpoint, such as the potency of a drug. researchgate.net Once validated, these models can be used in virtual screening campaigns to identify new compounds with potentially high activity based on novel chemical scaffolds. nih.gov

Table 2: Conceptual Workflow of QSAR for Scaffold Optimization

| Step | Description | Example related to this compound |

|---|---|---|

| 1. Data Collection | Gather a dataset of molecules with known biological activity (e.g., IC₅₀ values). | Collect data for a series of compounds, some containing the this compound scaffold, tested against a cancer cell line. |

| 2. Descriptor Calculation | Calculate numerical descriptors (e.g., physicochemical, topological, electronic) for each molecule. | For each molecule, calculate descriptors like molecular weight, logP, number of rotatable bonds, and DFT-derived HOMO energy. |

| 3. Model Building | Use machine learning or statistical methods (e.g., PLS, Random Forest) to create a mathematical model linking descriptors to activity. researchgate.netnih.gov | Develop an equation: Activity = f(descriptor1, descriptor2, ...). |

| 4. Validation | Rigorously test the model's predictive power using internal (cross-validation) and external test sets. nih.gov | Use the model to predict the activity of a subset of compounds not used in training and compare with experimental values. |

| 5. Scaffold Optimization | Use the validated model to predict the activity of a virtual library of new compounds based on the promising scaffold. nih.gov | Design new virtual molecules by modifying the this compound scaffold and use the model to select the most promising candidates for synthesis. |

Data Management and Open Science Practices in Computational Chemistry Research

The vast amount of data generated by computational chemistry studies necessitates robust data management practices and a move towards Open Science. oscars-project.eu The goal is to make research data FAIR: Findable, Accessible, Interoperable, and Reusable. durham.ac.uk

For research on this compound, this means that the outputs of DFT calculations, MD simulations, and QSAR models should be curated and shared. cdnsciencepub.com This includes input files, optimized geometries, calculated energies, and the full details of the computational methods used.

Specialized data repositories, such as ioChem-BD, have been developed to manage, store, and publish computational chemistry datasets. oscars-project.eu These platforms allow researchers to deposit their data in a standardized way, often assigning a persistent identifier like a DOI (Digital Object Identifier) to make the dataset easily findable and citable. cmu.edu Adhering to FAIR principles ensures that computational results are transparent, reproducible, and can be reused by the wider scientific community to build upon previous work, accelerating the pace of discovery. cdnsciencepub.comcecam.org

Research Applications and Significance in Advanced Materials and Catalysis

Tetradecahydroanthracene as a Model Compound in Fundamental Studies

This compound, a fully saturated derivative of anthracene (B1667546), serves as a crucial model compound in various fundamental scientific investigations. smolecule.com Its well-defined, non-polar, and saturated polycyclic structure provides a simplified yet relevant system for studying the complex behaviors of larger, more intricate molecules.

Studies of Saturated Polycyclic Aromatic Hydrocarbons (PAHs)

In the realm of environmental science and geochemistry, understanding the fate and transport of saturated polycyclic aromatic hydrocarbons (PAHs) is of significant interest. While unsaturated PAHs are widely studied due to their carcinogenic and mutagenic properties, their saturated counterparts are also prevalent in fossil fuels and contaminated sites. nih.govwikipedia.org this compound is utilized as a representative model for these saturated PAHs. smolecule.com Researchers can investigate its physical and chemical properties, such as solubility, sorption behavior in different environmental matrices, and susceptibility to degradation processes. pjoes.com These fundamental studies provide valuable data for developing models that predict the environmental behavior of complex mixtures of saturated PAHs.

Research in Organic Liquid Hydrogen Carrier Systems